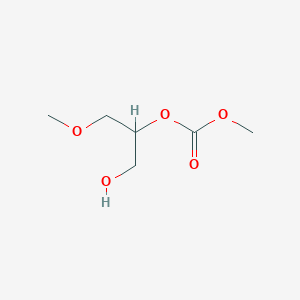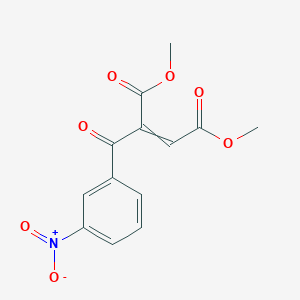![molecular formula C22H17NO3 B14226626 N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide CAS No. 531492-69-0](/img/structure/B14226626.png)
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide is a complex organic compound with the molecular formula C22H17NO3 This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further connected to an acryloyl group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide typically involves the reaction of 4-acetylphenylbenzamide with 2-hydroxybenzaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride, is one of the methods used for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, saturated derivatives, and substituted benzamides, which have various applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties .
Mécanisme D'action
The mechanism of action of N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The acryloyl group can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxyphenyl)maleimide: Known for its thermal stability and applications in polymer science.
Phenoxyacetamide Derivatives: Used in medicinal chemistry for their pharmacological activities.
Uniqueness
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Propriétés
Numéro CAS |
531492-69-0 |
|---|---|
Formule moléculaire |
C22H17NO3 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[4-[3-(2-hydroxyphenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H17NO3/c24-20-9-5-4-6-16(20)12-15-21(25)17-10-13-19(14-11-17)23-22(26)18-7-2-1-3-8-18/h1-15,24H,(H,23,26) |
Clé InChI |
FROYLVHHZQWCSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
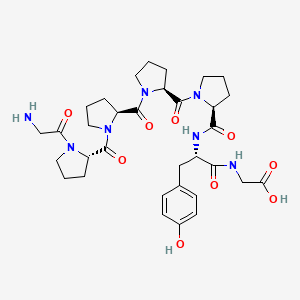
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
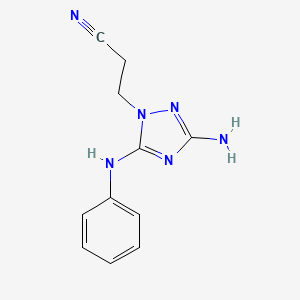
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
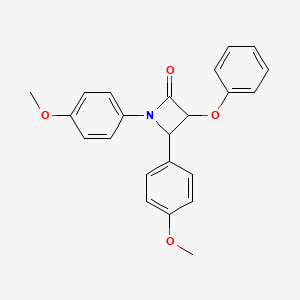
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
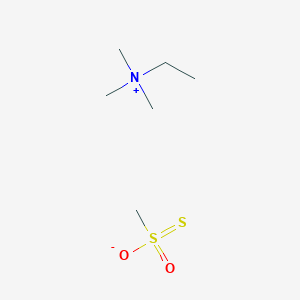

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
